4-Bromo-2-chloro-6-methylbenzonitrile

Catalog No.
S9094116
CAS No.
877149-06-9
M.F
C8H5BrClN
M. Wt
230.49 g/mol
Availability
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4-Bromo-2-chloro-6-methylbenzonitrile

CAS Number

877149-06-9

Product Name

4-Bromo-2-chloro-6-methylbenzonitrile

IUPAC Name

4-bromo-2-chloro-6-methylbenzonitrile

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

InChI

InChI=1S/C8H5BrClN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3

InChI Key

YVQWFIMVHUBWJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)Cl)Br

4-Bromo-2-chloro-6-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClNC_8H_5BrClN and a molecular weight of 216.49 g/mol. It features a benzene ring substituted with a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position, along with a nitrile group (-C≡N) attached to the benzene. This compound is categorized under halogenated benzonitriles and is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique structural characteristics.

, including:

  • Substitution Reactions: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols. For instance, nucleophilic substitution can yield products like 4-amino-2-chloro-6-methylbenzonitrile.
  • Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The methyl group can be oxidized to form a carbonyl compound under specific conditions.

These reactions are facilitated by appropriate solvents and catalysts, enhancing the yield and selectivity of the desired products .

The biological activity of 4-Bromo-2-chloro-6-methylbenzonitrile has been explored in various studies. It has shown potential as an inhibitor of certain enzymes due to its ability to interact with biological macromolecules through hydrogen bonding and halogen bonding. Specifically, it may exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism . This suggests that the compound could be significant in drug development and pharmacology.

The synthesis of 4-Bromo-2-chloro-6-methylbenzonitrile typically involves:

  • Bromination and Chlorination: Starting from 2-chloro-6-methylbenzonitrile, bromination can be achieved using bromine in an organic solvent such as acetic acid under controlled temperatures to ensure selectivity at the 4-position.
  • Alternative Synthetic Routes: Other methods may include direct chlorination of 4-bromo-6-methylbenzonitrile or utilizing metal-catalyzed cross-coupling reactions to introduce the halogen substituents.

These synthetic approaches can be optimized for higher yields and purity, often employing green chemistry principles to minimize environmental impact .

4-Bromo-2-chloro-6-methylbenzonitrile has several applications, including:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Agrochemicals: The compound is also explored for use in agricultural chemicals due to its potential efficacy against pests or diseases.
  • Chemical Research: It is utilized in academic and industrial research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 4-Bromo-2-chloro-6-methylbenzonitrile focus on its binding affinity with various biological targets, including enzymes and receptors. The presence of halogens enhances its interaction capabilities, allowing it to form stable complexes that can modulate biological activity. Such studies are crucial for understanding its pharmacological properties and potential therapeutic applications .

Several compounds share structural similarities with 4-Bromo-2-chloro-6-methylbenzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUniqueness
4-Bromo-2-hydroxybenzonitrileLacks chlorine at the 2-positionContains hydroxyl group instead of chlorine
2-Hydroxy-6-methylbenzonitrileLacks bromine at the 4-positionContains hydroxyl group
4-Bromo-2-methylbenzonitrileLacks chlorine at the 2-positionContains only bromine and methyl groups
4-Bromo-2,6-dichlorobenzonitrileContains two chlorine atomsMore chlorinated variant

The uniqueness of 4-Bromo-2-chloro-6-methylbenzonitrile lies in its combination of both bromine and chlorine substituents along with a methyl group, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

228.92939 g/mol

Monoisotopic Mass

228.92939 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-21

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